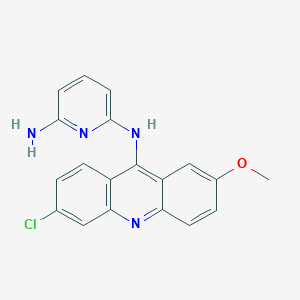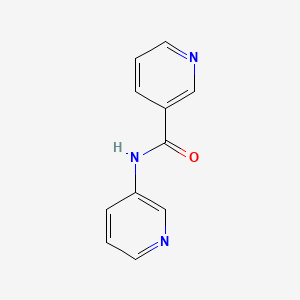
Nicotinamide, N-(3-pyridyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(pyridin-3-yl)pyridine-3-carboxamide is an organic compound that features two pyridine rings connected by a carboxamide group. This compound is known for its ability to act as a bidentate ligand, meaning it can form two bonds with metal ions, making it useful in coordination chemistry .
Preparation Methods
The synthesis of N-(pyridin-3-yl)pyridine-3-carboxamide typically involves the reaction of nicotinoyl chloride with 3-aminopyridine . This reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
N-(pyridin-3-yl)pyridine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions, often using oxidizing agents like potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another. .
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
N-(pyridin-3-yl)pyridine-3-carboxamide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of N-(pyridin-3-yl)pyridine-3-carboxamide involves its ability to donate electron lone pairs from the nitrogen atoms on its pyridine rings to metal cations. This allows it to bridge metal centers and form coordination polymers . The molecular targets and pathways involved depend on the specific metal ions and biological systems being studied.
Comparison with Similar Compounds
N-(pyridin-3-yl)pyridine-3-carboxamide can be compared with other similar compounds, such as:
N-(pyridin-4-yl)pyridine-3-carboxamide: This compound has a similar structure but with the nitrogen atom in a different position on one of the pyridine rings.
3-pyridylnicotinamide: Another similar compound that also acts as a bidentate ligand and is used in coordination chemistry.
The uniqueness of N-(pyridin-3-yl)pyridine-3-carboxamide lies in its specific structural configuration, which influences its reactivity and binding properties.
Properties
CAS No. |
13160-06-0 |
|---|---|
Molecular Formula |
C11H9N3O |
Molecular Weight |
199.21 g/mol |
IUPAC Name |
N-pyridin-3-ylpyridine-3-carboxamide |
InChI |
InChI=1S/C11H9N3O/c15-11(9-3-1-5-12-7-9)14-10-4-2-6-13-8-10/h1-8H,(H,14,15) |
InChI Key |
HMCAHAHCCWFPOF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CN=C1)C(=O)NC2=CN=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


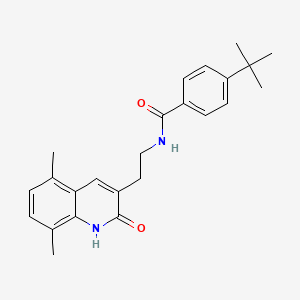
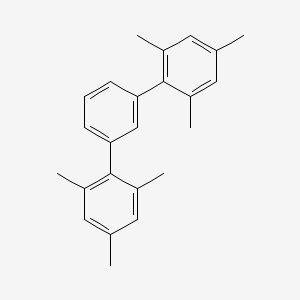
![N-[(E)-(2,4-dichlorophenyl)methylideneamino]-3-pyrrol-1-ylthiophene-2-carboxamide](/img/structure/B14113615.png)
![4-[(5,7-difluoro-3,4-dihydro-2H-chromen-4-yl)oxy]-2-methyl-1H-benzimidazole-6-carboxylic acid](/img/structure/B14113626.png)
![sodium;[(2R,3S)-2,3-dihydroxy-4-oxobutyl] hydrogen phosphate](/img/structure/B14113630.png)
![1-(4-(tert-butyl)benzyl)-3-(3,4-dimethylbenzyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14113636.png)
![2-amino-4-methyl-1-[(2S)-2-methyloxiran-2-yl]pentan-1-one;2,2,2-trifluoroacetic acid](/img/structure/B14113641.png)
![(1S,3S,4R,6S)-2-(tert-Butoxycarbonyl)-6-fluoro-2-azabicyclo[2.2.1]heptane-3-carboxylic acid](/img/structure/B14113644.png)
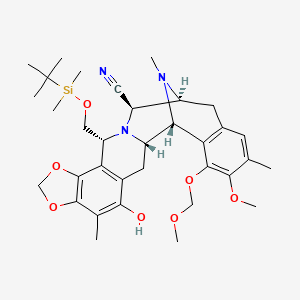
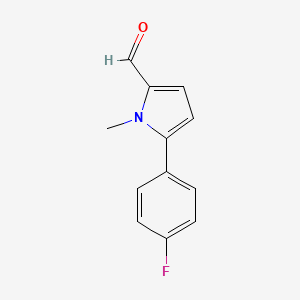


![[(8R)-5,6,7,8-tetrahydro-3H-pyrrolizin-1-yl]methyl 2-hydroxy-2-[(1S)-1-hydroxyethyl]-3-methylbutanoate](/img/structure/B14113674.png)
